molecular formula C19H21N5O3 B2532670 N'-[3-(1H-imidazol-1-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide CAS No. 898462-18-5

N'-[3-(1H-imidazol-1-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide

Cat. No.: B2532670
CAS No.: 898462-18-5
M. Wt: 367.409
InChI Key: AJFFNVHSJVAAQV-UHFFFAOYSA-N
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Description

N’-[3-(1H-imidazol-1-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex organic compound that features an imidazole ring and a tricyclic structure. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The imidazole ring is known for its presence in many biologically active molecules, making this compound a valuable subject for research.

Scientific Research Applications

N’-[3-(1H-imidazol-1-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse, depending on the specific compound. Some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, suggesting a promising future for the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(1H-imidazol-1-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide involves multiple steps. One common approach is the condensation of N-substituted piperidones with imidazolpropyl groups. This reaction typically requires strong acids as catalysts and is carried out under controlled temperature conditions . The intermediates formed are then reduced to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(1H-imidazol-1-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can target the tricyclic structure, leading to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce tricyclic amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[3-(1H-imidazol-1-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide stands out due to its unique combination of an imidazole ring and a tricyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c25-16-3-2-13-10-15(11-14-4-8-24(16)17(13)14)22-19(27)18(26)21-5-1-7-23-9-6-20-12-23/h6,9-12H,1-5,7-8H2,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFFNVHSJVAAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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